molecular formula C6H8N2O B2820022 (1S)-1-(pyrimidin-4-yl)ethan-1-ol CAS No. 1344936-67-9

(1S)-1-(pyrimidin-4-yl)ethan-1-ol

Cat. No.: B2820022
CAS No.: 1344936-67-9
M. Wt: 124.143
InChI Key: FCQKOPJZMPKYGR-YFKPBYRVSA-N
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Description

(1S)-1-(pyrimidin-4-yl)ethan-1-ol is a chiral organic compound featuring a pyrimidine ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(pyrimidin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Chiral Synthesis:

    Reaction Conditions: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(pyrimidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to the corresponding alkane using strong reducing agents.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Pyrimidin-4-ylacetaldehyde or pyrimidin-4-ylacetic acid.

    Reduction: Pyrimidin-4-ylethane.

    Substitution: Pyrimidin-4-yl ethyl halides.

Scientific Research Applications

(1S)-1-(pyrimidin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(pyrimidin-4-yl)ethan-1-ol depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: Could be involved in metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(pyrimidin-4-yl)ethan-1-ol: The enantiomer of the compound with potentially different biological activity.

    Pyrimidin-4-ylmethanol: Lacks the chiral center but shares the pyrimidine ring and hydroxyl group.

Uniqueness

(1S)-1-(pyrimidin-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(1S)-1-pyrimidin-4-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQKOPJZMPKYGR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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